molecular formula C12H14BrNO2 B250407 (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No. B250407
M. Wt: 284.15 g/mol
InChI Key: FWSAFLFWWIYROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, also known as BRM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRM belongs to the class of aryl ketones and has a molecular weight of 308.2 g/mol.

Mechanism of Action

The exact mechanism of action of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the threshold for seizure induction in animal models, indicating its potential as an anticonvulsant. (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has also been shown to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential as an anxiolytic and antidepressant agent.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been shown to have a wide range of potential therapeutic applications, making it a useful compound for studying various physiological and biochemical processes. However, one limitation of using (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental protocols.

Future Directions

There are several potential future directions for research on (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for epilepsy. Further studies are needed to determine the optimal dose and administration route for (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in the treatment of epilepsy. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Further studies are needed to determine the mechanism of action of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in reducing inflammation and pain. Additionally, more research is needed to determine the potential side effects and safety profile of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in humans.

Synthesis Methods

The synthesis of (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. (5-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone has also been investigated for its potential to treat anxiety and depression.

properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H14BrNO2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

FWSAFLFWWIYROJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2CCCC2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.